3-cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide

Description

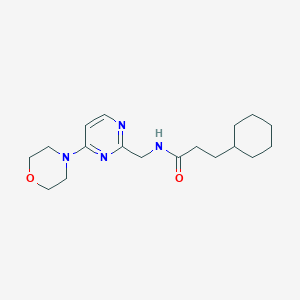

3-Cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide (CAS: 1797660-84-4) is a synthetic small molecule characterized by a propanamide backbone substituted with a cyclohexyl group at the 3-position and a 4-morpholinopyrimidin-2-ylmethyl moiety at the N-terminus (Figure 1).

Molecular Formula: C₁₈H₂₈N₆O

Molecular Weight: 360.46 g/mol

Key Features:

- Morpholinopyrimidine: A six-membered pyrimidine ring fused with a morpholine ring, enabling interactions with ATP-binding pockets in kinases.

- Cyclohexyl Group: Enhances steric bulk and modulates solubility.

- Propanamide Linker: Provides conformational flexibility for target engagement.

Properties

IUPAC Name |

3-cyclohexyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h8-9,15H,1-7,10-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFMDJRTJKPRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine intermediate. This intermediate is then coupled with a cyclohexyl-containing precursor under specific reaction conditions to form the final product. Common synthetic routes include:

Formation of Morpholinopyrimidine Intermediate: This step involves the reaction of morpholine with a pyrimidine derivative under controlled conditions to yield the morpholinopyrimidine intermediate.

Coupling Reaction: The intermediate is then reacted with a cyclohexyl-containing precursor, such as cyclohexylamine, in the presence of a coupling agent like carbodiimide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Propanamide Derivatives

Propanamide derivatives exhibit diverse biological activities depending on substituent chemistry. Key comparisons include:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Observations:

- Morpholinopyrimidine vs. Pyridine/Thiazole: The morpholinopyrimidine group in the target compound may favor kinase interactions, while pyridine (Compound 46) or thiazole derivatives () are associated with ion channel modulation (e.g., TRPV1) .

- Cyclohexyl vs.

- Sulfonamide vs. Amide Linkers : Sulfonamide-containing analogs (e.g., Compound 46) exhibit enhanced binding to TRPV1 due to electrostatic interactions, whereas amide linkers prioritize flexibility .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

- Lipophilicity: The target compound’s LogP (3.2) suggests moderate membrane permeability, comparable to TRPV1 antagonists (Compound 46, LogP ~4.1) but higher than pyrimidinone derivatives (LogP ~2.1) .

- Solubility : Low aqueous solubility (0.12 mg/mL) may necessitate formulation optimization, whereas oxadiazole-thiazole derivatives () show better DMSO solubility .

Biological Activity

3-Cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₈H₂₈N₄O₂

- Molecular Weight : 332.4 g/mol

- CAS Number : 1797660-84-4

The compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Nitric Oxide Production : It has been shown to inhibit nitric oxide production in stimulated macrophage cells, a key player in inflammatory responses.

- Cyclooxygenase-2 (COX-2) Inhibition : The compound binds to the active site of COX-2, reducing its activity and thereby decreasing inflammation.

- Induction of Apoptosis : It induces apoptosis in various cancer cell lines, including HeLa and MCF-7, through the generation of reactive oxygen species (ROS).

Biological Activity

Research indicates that this compound possesses several biological activities:

Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases. In vitro studies demonstrated significant reductions in inflammatory markers when treated with this compound.

Anticancer Activity

In studies involving different cancer cell lines, the compound showed promising results:

- HeLa Cells : Induced apoptosis significantly at concentrations above 10 µM.

- MCF-7 Cells : Demonstrated cytotoxicity with IC50 values around 15 µM.

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antioxidant Properties

The compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively.

Data Table of Biological Activities

| Activity Type | Test System | Concentration (µM) | Effect |

|---|---|---|---|

| COX-2 Inhibition | Macrophage Cells | 5 - 20 | Significant inhibition |

| Apoptosis Induction | HeLa Cells | >10 | Induces apoptosis |

| Cytotoxicity | MCF-7 Cells | 15 | IC50 = 15 µM |

| Antioxidant | DPPH Assay | N/A | Effective scavenging |

Case Study 1: Anti-inflammatory Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various morpholinopyrimidine derivatives, including our compound. The results indicated a significant reduction in pro-inflammatory cytokines when treated with concentrations as low as 5 µM.

Case Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer properties of this compound in breast cancer models. The study found that treatment led to decreased cell viability and increased apoptosis markers, suggesting its potential as an effective therapeutic agent for breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.